p-(tert-Butyl)benzyl acetate p-(tert-Butyl)benzyl acetate
Brand Name: Vulcanchem
CAS No.: 67364-88-9
VCID: VC14450539
InChI: InChI=1S/C13H18O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

p-(tert-Butyl)benzyl acetate

CAS No.: 67364-88-9

Cat. No.: VC14450539

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

p-(tert-Butyl)benzyl acetate - 67364-88-9

Specification

CAS No. 67364-88-9
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name (4-tert-butylphenyl)methyl acetate
Standard InChI InChI=1S/C13H18O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3
Standard InChI Key QSCOAHKJRIJKQZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=CC=C(C=C1)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-(tert-Butyl)benzyl acetate belongs to the family of aromatic esters, characterized by a benzene ring substituted with a tert-butyl group at the para position and an acetylated benzyl alcohol group. The IUPAC name, (4-tert-butylphenyl)methyl acetate, reflects this structure. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) introduces steric bulk, enhancing the compound’s thermal stability and influencing its solubility profile. The acetate moiety (OCOCH3\text{OCOCH}_3) contributes to its volatility, a critical factor in fragrance applications.

Table 1: Key Molecular Descriptors of p-(tert-Butyl)benzyl Acetate

PropertyValue
CAS No.67364-88-9
Molecular FormulaC13H18O2\text{C}_{13}\text{H}_{18}\text{O}_{2}
Molecular Weight206.28 g/mol
IUPAC Name(4-tert-butylphenyl)methyl acetate
SMILESCC(=O)OCC1=CC=C(C=C1)C(C)(C)C
InChI KeyQSCOAHKJRIJKQZ-UHFFFAOYSA-N

Synthesis and Manufacturing

Conventional Esterification Route

The primary synthetic route involves the reaction of p-tert-butylbenzyl alcohol (CAS: 877-65-6) with acetic anhydride under acid-catalyzed conditions. This method, widely used in industrial settings, proceeds via nucleophilic acyl substitution:

p-tert-butylbenzyl alcohol+Acetic anhydrideH+p-(tert-Butyl)benzyl acetate+Acetic acid\text{p-tert-butylbenzyl alcohol} + \text{Acetic anhydride} \xrightarrow{\text{H}^+} \text{p-(tert-Butyl)benzyl acetate} + \text{Acetic acid}

Key advantages of this approach include high yields (>80%) and scalability. Reaction conditions typically involve temperatures of 60–80°C and catalytic amounts of sulfuric acid or p-toluenesulfonic acid.

Table 2: Comparison of Synthetic Methods

MethodReactantsConditionsYield
Direct esterificationp-tert-butylbenzyl alcohol + acetic anhydrideAcid catalysis, 70°C~85%
Halide hydrolysis p-tert-butylbenzyl chloride + H2OAlkaline conditionsN/A

Future Research Directions

Green Synthesis Innovations

Exploring enzymatic esterification using lipases or esterases could reduce reliance on acidic catalysts, aligning with green chemistry principles. Immobilized enzyme systems, for instance, might enable solvent-free synthesis with higher enantioselectivity.

Expanded Applications in Materials Science

The tert-butyl group’s steric bulk could be leveraged in polymer chemistry to modify glass transition temperatures (TgT_g) or enhance solubility. Incorporating p-(tert-Butyl)benzyl acetate into dendritic structures or surfactants presents another promising avenue.

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